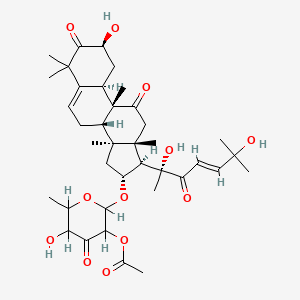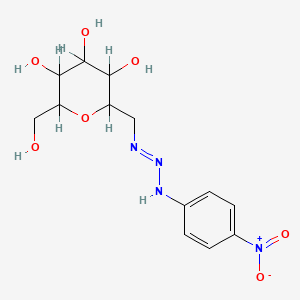
6-(Decyldithio)-1H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Decyldithio)-1H-purin-2-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a decyldithio group attached to the purine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decyldithio)-1H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Thioether Formation: The 6-chloropurine is reacted with decanethiol in the presence of a base, such as sodium hydride, to form the decyldithio group at the 6-position of the purine ring.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(Decyldithio)-1H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The decyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the decyldithio group.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Purine derivatives without the decyldithio group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Decyldithio)-1H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Decyldithio)-1H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The decyldithio group can modulate the compound’s binding affinity and specificity, while the purine ring can interact with nucleic acid components. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine derivative used in the treatment of leukemia.
6-Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.
Uniqueness
6-(Decyldithio)-1H-purin-2-amine is unique due to the presence of the decyldithio group, which imparts distinct chemical properties and potential biological activities. This structural modification differentiates it from other purine derivatives and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
6-(decyldisulfanyl)-7H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5S2/c1-2-3-4-5-6-7-8-9-10-21-22-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H3,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWUXFAXWOTLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSSC1=NC(=NC2=C1NC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228926 |
Source


|
| Record name | 6-(Decyldithio)-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-87-3 |
Source


|
| Record name | 6-(Decyldithio)-1H-purin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Decyldithio)-1H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-3-[[ethoxy(methyl)phosphinothioyl]sulfanylmethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B1204407.png)

![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)






